molecular formula C29H30N4O4 B2819035 Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112374-49-8

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2819035
CAS No.: 1112374-49-8
M. Wt: 498.583
InChI Key: WVCPAAWVIQALRU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine ring, a sulfonyl group, and a difluorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazepine core. This can be achieved through a cyclization reaction involving a suitable precursor. The introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions. The final step involves the coupling of the difluorophenyl group to the benzothiazepine-sulfonyl intermediate, usually through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide
  • N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]pentanamide

Uniqueness

Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its potential biological activity

Properties

IUPAC Name

methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-8-9-20(2)26(16-19)31-12-14-32(15-13-31)29-30-25-17-21(28(35)37-4)10-11-24(25)27(34)33(29)22-6-5-7-23(18-22)36-3/h5-11,16-18H,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCPAAWVIQALRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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